
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid
Vue d'ensemble
Description
Boronic acids and their esters, such as “Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are highly valuable building blocks in organic synthesis . They are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of related compounds . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of related compounds like 2-Bromophenylboronic acid has been analyzed. It has a linear formula of BrC6H4B(OH)2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported for related compounds . This reaction is utilized in a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-Bromophenylboronic acid have been analyzed. It has a molecular weight of 200.83 and a melting point of 113 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Borinic Acid Derivatives
Borinic acids and their derivatives are important in organic chemistry for their use in cross-coupling reactions and catalysis. The compound can be utilized in the synthesis of borinic acid derivatives, which have applications in medicinal chemistry, polymer materials, and optoelectronics .
Boron Neutron Capture Therapy (BNCT)
Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid could serve as a boron-carrier in BNCT, a non-invasive treatment for cancer. BNCT relies on the accumulation of boron-containing compounds in malignant cells, followed by irradiation with low-energy neutrons, leading to cell destruction .
Drug Design and Delivery
The tert-butoxycarbonyl group is significant in drug design, offering protection for amino acids during peptide synthesis. This compound could be used to introduce the tert-butoxycarbonyl group into various organic compounds, enhancing the efficiency and sustainability of drug synthesis .
Orientations Futures
The future directions in the field of boronic acids and their esters involve extending the studies in medicinal chemistry to obtain new promising drugs . The development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy are some of the potential areas of research .
Propriétés
IUPAC Name |
(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZYQLFLYPMMA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148458 | |
| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid | |
CAS RN |
500789-07-1 | |
| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





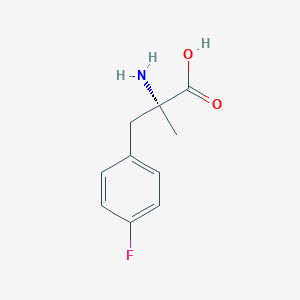
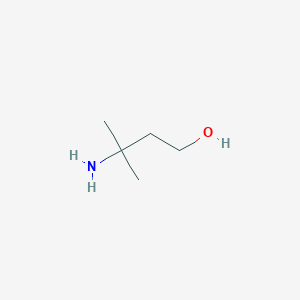


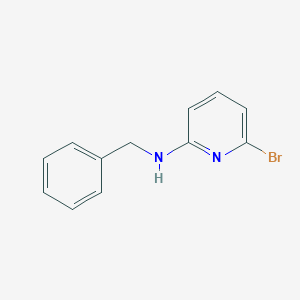
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
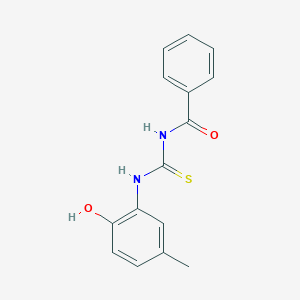

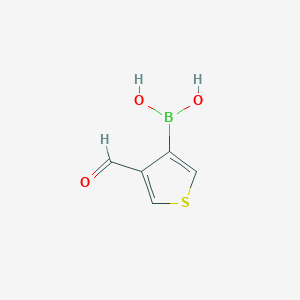
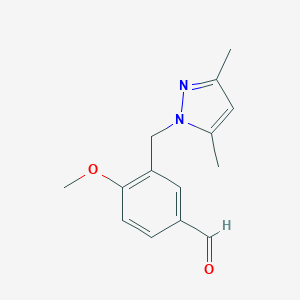
![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)
